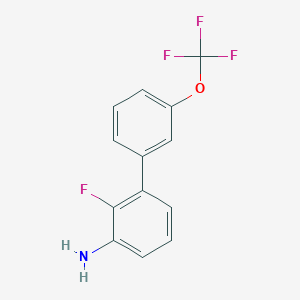

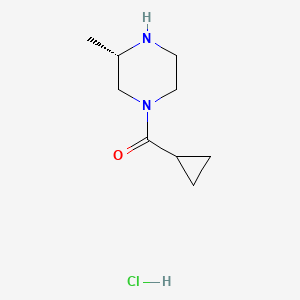

![molecular formula C18H19N3O2S B1450830 5-(4-hydroxy-3,5-dimethylphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B1450830.png)

5-(4-hydroxy-3,5-dimethylphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Vue d'ensemble

Description

FL-411, également connu sous le nom d'inhibiteur 1 de la protéine 4 contenant un domaine bromodomaine, est un inhibiteur puissant et sélectif de la protéine 4 contenant un domaine bromodomaine. Il a une concentration inhibitrice (CI50) de 0,43 micromolaire pour la protéine 4 contenant un domaine bromodomaine. Ce composé est principalement utilisé dans la recherche scientifique pour sa capacité à induire la mort cellulaire associée à l'autophagie en bloquant l'interaction entre la protéine 4 contenant un domaine bromodomaine et la protéine kinase activée par l'AMP .

Mécanisme D'action

Target of Action

The primary target of 2-(4-Hydroxy-3,5-Dimethylphenyl)-7-Methyl-5,6,7,8-Tetrahydropyrido[4’,3’:4,5]thieno[2,3-D]pyrimidin-4(3h)-One, also known as FL-411, is Bromodomain-containing protein 4 (BRD4) . BRD4 is a member of the bromodomain and extra terminal domain (BET) family, playing a crucial role in regulating gene transcription.

Mode of Action

FL-411 acts as a potent and selective inhibitor of BRD4 . It binds to the bromodomains of BRD4, blocking its interaction with acetylated histones and transcription factors . This disruption prevents BRD4 from recruiting positive transcription elongation factor b (P-TEFb) to the transcription start site, thereby inhibiting the transcription of downstream genes .

Biochemical Pathways

By inhibiting BRD4, FL-411 impacts several biochemical pathways. Notably, it induces ATG5-dependent autophagy-associated cell death (ACD) by blocking the interaction between BRD4 and AMP-activated protein kinase (AMPK) . This action activates the AMPK-mTOR-ULK1-modulated autophagic pathway in breast cancer cells .

Result of Action

FL-411’s inhibition of BRD4 leads to significant molecular and cellular effects. It shows antiproliferative activity and induces autophagy in MCF-7 breast cancer cells . It also displays low toxicity against MCF10A cells, a non-tumorigenic human breast epithelial cell line .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de FL-411 implique plusieurs étapes, notamment la formation de la structure de base et l'introduction de groupes fonctionnels. Les étapes clés incluent :

Formation de la structure de base : Cela implique la cyclisation d'une molécule précurseur pour former le noyau de la pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one.

Introduction de groupes fonctionnels : Des groupes fonctionnels tels que des groupes hydroxyle et méthyle sont introduits par le biais de diverses réactions chimiques, notamment la substitution nucléophile et l'oxydation.

Méthodes de production industrielle

La production industrielle de FL-411 implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend :

Synthèse par lots : De grandes quantités de molécules précurseurs sont synthétisées par lots.

Purification : Le composé synthétisé est purifié à l'aide de techniques telles que la recristallisation et la chromatographie pour obtenir la pureté souhaitée.

Contrôle qualité : Le produit final est soumis à un contrôle qualité rigoureux pour s'assurer qu'il répond aux spécifications requises

Analyse Des Réactions Chimiques

Types de réactions

FL-411 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Les groupes hydroxyle dans FL-411 peuvent être oxydés pour former des cétones ou des aldéhydes.

Réduction : Le composé peut subir des réactions de réduction pour former des alcools à partir de cétones ou d'aldéhydes.

Substitution : Des réactions de substitution nucléophile peuvent être utilisées pour introduire divers groupes fonctionnels dans la molécule.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont couramment utilisés.

Substitution : Des nucléophiles tels que les amines et les thiols sont utilisés dans les réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de FL-411 avec différents groupes fonctionnels, qui peuvent être utilisés pour la recherche et le développement futurs .

Applications de la recherche scientifique

FL-411 a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé d'outil pour étudier l'inhibition de la protéine 4 contenant un domaine bromodomaine et ses effets sur diverses voies biochimiques.

Biologie : Employé dans la recherche en biologie cellulaire pour étudier le rôle de la protéine 4 contenant un domaine bromodomaine dans la prolifération cellulaire et l'autophagie.

Médecine : Exploré comme agent thérapeutique potentiel pour le traitement des cancers, en particulier du cancer du sein, en raison de sa capacité à induire la mort cellulaire associée à l'autophagie.

Industrie : Utilisé dans le développement de nouveaux médicaments et de stratégies thérapeutiques ciblant la protéine 4 contenant un domaine bromodomaine

Mécanisme d'action

FL-411 exerce ses effets en inhibant sélectivement la protéine 4 contenant un domaine bromodomaine. Le mécanisme implique :

Blocage de l'interaction protéine 4 contenant un domaine bromodomaine-AMPK : Cette inhibition conduit à l'activation de la voie protéine kinase activée par l'AMP-cible mammifère de la rapamycine-kinase 1 d'activation de l'autophagie semblable à unc-51.

Induction de la mort cellulaire associée à l'autophagie : L'activation de cette voie entraîne une mort cellulaire associée à l'autophagie, en particulier dans les cellules cancéreuses du sein

Applications De Recherche Scientifique

FL-411 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of Bromodomain-containing protein 4 and its effects on various biochemical pathways.

Biology: Employed in cell biology research to investigate the role of Bromodomain-containing protein 4 in cell proliferation and autophagy.

Medicine: Explored as a potential therapeutic agent for the treatment of cancers, particularly breast cancer, due to its ability to induce autophagy-associated cell death.

Industry: Utilized in the development of new drugs and therapeutic strategies targeting Bromodomain-containing protein 4

Comparaison Avec Des Composés Similaires

FL-411 est unique par sa haute sélectivité et sa puissance en tant qu'inhibiteur de la protéine 4 contenant un domaine bromodomaine. Des composés similaires comprennent :

Bromosporine : Un inhibiteur du domaine bromodomaine à large spectre avec moins de sélectivité par rapport à FL-411.

I-BET151 : Un autre inhibiteur de la protéine 4 contenant un domaine bromodomaine, mais avec des profils de sélectivité et de puissance différents.

JQ1 : Un inhibiteur bien connu de la protéine 4 contenant un domaine bromodomaine, mais avec un mécanisme d'action et une sélectivité différents

FL-411 se démarque par son inhibition spécifique de la protéine 4 contenant un domaine bromodomaine et sa capacité à induire la mort cellulaire associée à l'autophagie, ce qui en fait un outil précieux dans la recherche scientifique et les applications thérapeutiques potentielles.

Propriétés

IUPAC Name |

5-(4-hydroxy-3,5-dimethylphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S/c1-9-6-11(7-10(2)15(9)22)16-19-17(23)14-12-4-5-21(3)8-13(12)24-18(14)20-16/h6-7,22H,4-5,8H2,1-3H3,(H,19,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXJZRFLBUBYEPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)C2=NC3=C(C4=C(S3)CN(CC4)C)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

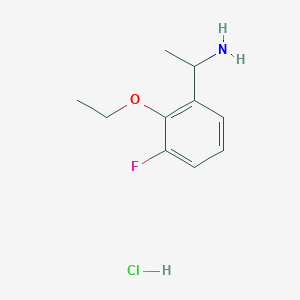

![7-Hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester](/img/structure/B1450753.png)

![1-[(1-Pyrimidin-2-ylpiperidin-3-yl)carbonyl]azepane](/img/structure/B1450758.png)

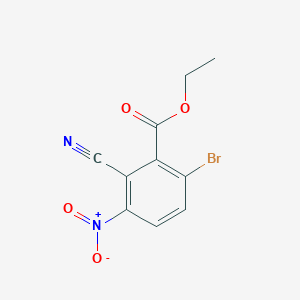

![2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-oxo-4-phenylmethoxybutanoic acid](/img/structure/B1450759.png)

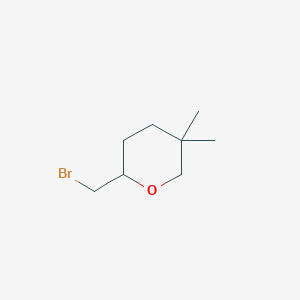

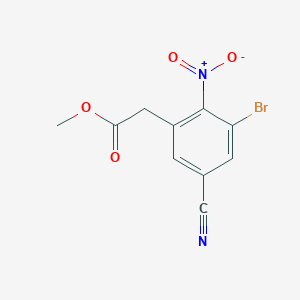

![6-Hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B1450761.png)

![3-(4-Fluoro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B1450765.png)

![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylpentanoic acid](/img/structure/B1450767.png)

![(2E,6E,10E)-13-[(2S)-6-hydroxy-2,8-dimethyl-3,4-dihydrochromen-2-yl]-2,6,10-trimethyltrideca-2,6,10-trienoic acid](/img/structure/B1450769.png)